molecular formula C23H31NO B286055 N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine

N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine

Cat. No. B286055
M. Wt: 337.5 g/mol
InChI Key: HKZOKCVWRUVYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BDBM or BDBM-1 and is synthesized using a specific method.

Scientific Research Applications

BDBM has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-depressant properties. BDBM has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of BDBM is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. BDBM has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anti-depressant effects. BDBM has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BDBM has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anti-depressant effects. BDBM has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. BDBM has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using BDBM in lab experiments is its potential therapeutic applications in various fields of research. BDBM has been found to have anti-inflammatory, anti-cancer, and anti-depressant properties, as well as neuroprotective effects. However, one limitation of using BDBM in lab experiments is its limited availability and high cost.

Future Directions

There are many future directions for research on BDBM. One area of research could focus on the development of more efficient and cost-effective synthesis methods for BDBM. Another area of research could focus on the optimization of the therapeutic potential of BDBM in various fields of research. Additionally, more research could be done to fully understand the mechanism of action of BDBM and its biochemical and physiological effects. Finally, more research could be done to explore the potential use of BDBM in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine (BDBM) is a chemical compound that has potential therapeutic applications in various fields of research. BDBM is synthesized using a specific method and has been found to have anti-inflammatory, anti-cancer, and anti-depressant properties, as well as neuroprotective effects. Although BDBM has limitations in terms of availability and cost, there are many future directions for research on BDBM, including the development of more efficient synthesis methods, optimization of therapeutic potential, and exploration of its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of BDBM involves a multi-step process that starts with the reaction of 4-tert-butylbenzyl chloride and 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. This reaction produces an intermediate compound, which is then reacted with N-methyl-1,2-ethanediamine to yield the final product, BDBM.

properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N-methylmethanamine

InChI

InChI=1S/C23H31NO/c1-22(2,3)20-12-10-17(11-13-20)15-24(6)16-19-9-7-8-18-14-23(4,5)25-21(18)19/h7-13H,14-16H2,1-6H3

InChI Key

HKZOKCVWRUVYBI-UHFFFAOYSA-N

SMILES

CC1(CC2=C(O1)C(=CC=C2)CN(C)CC3=CC=C(C=C3)C(C)(C)C)C

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CN(C)CC3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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